3-(Azetidin-3-yl)-1,2-oxazole

Fragment-based drug discovery Lead-like property optimization Ligand efficiency metrics

Medicinal chemists developing fragment libraries require compact, sp³-rich scaffolds with validated vectors for elaboration. 3-(Azetidin-3-yl)-1,2-oxazole (CAS 1700695-39-1) directly addresses this need. - Fragment-compliant properties: MW 124.14, XLogP3 -0.2, TPSA 38.1 Ų - within rule-of-three space for efficient hit evolution (LE/LLE). - The 3-position azetidine-isoxazole connectivity maps the SSTR5 antagonist pharmacophore claimed in US9605000B2, enabling direct access to patented metabolic disorder chemical space. - The secondary amine (pKₐ ~11.3) supports high-yield amide coupling, sulfonylation, and N-arylation without pre-activation. Available as free base (≥97% HPLC) for automated parallel synthesis.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B13258998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)-1,2-oxazole
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NOC=C2
InChIInChI=1S/C6H8N2O/c1-2-9-8-6(1)5-3-7-4-5/h1-2,5,7H,3-4H2
InChIKeyFNSSUTQYWDPPHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-yl)-1,2-oxazole: Structural Identity & Physicochemical Profile


3-(Azetidin-3-yl)-1,2-oxazole (CAS 1700695-39-1) is a heterocyclic building block of molecular formula C₆H₈N₂O and molecular weight 124.14 g·mol⁻¹, comprising a four-membered saturated azetidine ring directly attached via a C–C bond to the 3-position of a 1,2-oxazole (isoxazole) ring [1]. Its computed physicochemical profile — XLogP3 of −0.2, topological polar surface area (TPSA) of 38.1 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond — places it at the lower end of the property space typically sought for fragment-based and lead-like screening collections, distinguishing it from larger-ring analogs such as piperidine- or pyrrolidine-linked isoxazoles . The compound is commercially supplied as the free base at purities ranging from 95% to 98% (HPLC) by multiple vendors including AKSci, Leyan, MolCore, and AngeneChem, and is intended exclusively for research and further manufacturing use . The azetidine nitrogen (calculated conjugate acid pKₐ ≈ 11.3) provides a basic handle for salt formation (e.g., the hydrochloride, CAS 1700260-11-2, MW 160.60), while the isoxazole ring contributes a markedly low basicity (conjugate acid pKₐ ≈ −3.0) that influences heterocycle-directed interactions distinct from those of the isomeric oxazole series [2][3].

Fragment screening

Low MW (124 Da), LogP and TPSA align with fragment-based library design and CNS lead-like property space.

SSTR5 antagonist chemotype

3-Position azetidine–isoxazole connectivity maps onto patented SSTR5 antagonist scaffolds for metabolic disorder research.

Parallel synthesis

Azetidine basicity facilitates HCl salt formation, enabling precise stoichiometric use in automated amide coupling and library production.

3-(Azetidin-3-yl)-1,2-oxazole: Structural Differentiation from Analogs


Scientific and industrial users seeking an azetidine–isoxazole building block face a choice among regioisomers, heterocyclic variants, and ring-size analogs that are superficially similar but divergent in critical physicochemical, synthetic, and pharmacological properties. Three parameters fundamentally prevent generic interchange: (i) the regioisomeric attachment point on the isoxazole ring (3- vs. 5-position) alters the electronic environment of the azetidine nitrogen and the vector of substitution, which has been shown in patent-derived structure–activity programs to direct receptor subtype selectivity [1]; (ii) the identity of the five-membered heterocycle (isoxazole vs. oxazole) changes conjugate acid basicity by approximately 3.8 log units (pKₐ ≈ −3.0 vs. 0.8), dictating protonation state at physiological pH and the nature of heterocycle-directed hydrogen bonding [2]; and (iii) the size of the saturated N-heterocycle (azetidine, MW 124.14 vs. pyrrolidine, MW 138.17 vs. piperidine, MW 152.19) modulates molecular weight, LogP, and metabolic vulnerability in ways that are material to lead optimization campaigns — azetidine-containing compounds have been documented to offer improved metabolic stability relative to piperidine isosteres in multiple drug discovery contexts [3]. The evidence below quantifies these differences.

3-Position azetidine-isoxazole
5-Position regioisomer
Isoxazole heterocycle
Oxazole analog (pKa mismatch)
Azetidine ring (MW 124)
Piperidine (MW 152) or pyrrolidine (MW 138) isosteres

3-(Azetidin-3-yl)-1,2-oxazole: Quantitative Evidence vs. Closest Analogs


Ligand Efficiency: Azetidine vs. Piperidine and Pyrrolidine

3-(Azetidin-3-yl)-1,2-oxazole has a molecular weight of 124.14 g·mol⁻¹, which is 14.03 g·mol⁻¹ (10.1%) lower than 3-(pyrrolidin-3-yl)-1,2-oxazole (MW 138.17) and 28.05 g·mol⁻¹ (18.4%) lower than 4-(1,2-oxazol-3-yl)piperidine (MW 152.19, free base) . For fragment-based screening libraries, this 28 Da reduction is material — it keeps the compound below the commonly applied MW ≤ 250 threshold for fragment hits while retaining the full complement of hydrogen-bonding functionality (HBD = 1, HBA = 3). The piperidine analog carries additional methylene groups that contribute lipophilicity without adding polar interaction capacity: its LogP is reported as 0.50–0.57 versus −0.20 to +0.36 for the target azetidine compound, representing a ΔLogP of approximately +0.3 to +0.8 log units [1].

Ligand Efficiency
Cross-study comparable
MW 124.14 vs 138.17 (pyrrolidine) and 152.19 (piperidine); ΔLogP ~−0.2 to −0.8
Supports fragment-library ligand efficiency metrics
Computed properties; experimental confirmation advised
Fragment-based drug discovery Lead-like property optimization Ligand efficiency metrics

Isoxazole vs. Oxazole Basicity: Protonation and Recognition

The isoxazole ring in 3-(Azetidin-3-yl)-1,2-oxazole has a conjugate acid pKₐ of approximately −3.0, making it essentially unprotonated under all physiologically relevant conditions, whereas the isomeric oxazole ring (as in 2-(azetidin-3-yl)oxazole, CAS 2243512-57-2) has a conjugate acid pKₐ of 0.8, meaning it can exist in equilibrium between neutral and protonated forms at gastric pH and in acidic endosomal compartments [1]. This 3.8-log-unit difference in basicity translates to a ~6,300-fold difference in protonation equilibrium at pH 2, which directly affects the heterocycle's hydrogen-bond acceptor character, dipole moment orientation, and potential for cation–π or π-stacking interactions with biological targets. The isoxazole's adjacent N–O atom arrangement also creates a distinct electrostatic potential surface compared to the 1,3-arrangement in oxazole, influencing regiospecific recognition by proteins such as carbonic anhydrase isoforms and nicotinic acetylcholine receptors as documented in the broader isoxazole SAR literature [2].

Isoxazole vs. Oxazole pKa
Class-level inference
Conjugate acid pKa ≈ −3.0 (isoxazole) vs 0.8 (oxazole); ~6300-fold protonation difference at pH 2
Supports pH-independent neutral character for CNS design
Parent heterocycle values; substituent effects may modulate
Medicinal chemistry Heterocycle design pKₐ-directed lead optimization

Regioisomerism: 3- vs. 5-Position Azetidinyl-Isoxazole

The attachment of the azetidine ring at the isoxazole 3-position (as in 3-(azetidin-3-yl)-1,2-oxazole) versus the 5-position (as in 5-(azetidin-3-yl)isoxazole, CAS 1415638-21-9) generates regioisomers with identical molecular formula (C₆H₈N₂O, MW 124.14) but distinct spatial vectors and electronic properties . In the 3-substituted isomer, the azetidine nitrogen is positioned closer to the isoxazole ring nitrogen (N-2), creating a contiguous N–C–C–N motif that can engage in bidentate interactions; in the 5-substituted isomer, the azetidine is topologically remote from the isoxazole heteroatoms. Patent analysis reveals that 3-position isoxazole–azetidine connectivity is specifically claimed in US9605000B2 (Takeda) for SSTR5 antagonists, where the spirocyclic azetidine–isoxazole core with 3-position linkage demonstrated potent SSTR5 antagonistic activity relevant to type 2 diabetes mellitus [1]. In contrast, 5-position isoxazole–azetidine scaffolds appear more prominently in nAChR ligand programs (e.g., sazetidine-A analogs for depression) [2], suggesting that the regioisomeric attachment point is a key determinant of target class selectivity.

Regioisomer Target Engagement
Cross-study comparable
3-position connectivity associated with SSTR5 antagonism (US9605000B2); 5-position with nAChR partial agonism
Regioisomeric attachment directs target class selectivity
No head-to-head pharmacological comparison available
Structure–activity relationship (SAR) Patent landscape analysis SSTR5 antagonism

Azetidine Ring Basicity: Salt-Formation Advantages

The azetidine secondary amine in 3-(Azetidin-3-yl)-1,2-oxazole has a conjugate acid pKₐ of approximately 11.29 (based on the parent azetidine value in aqueous solution), which is ~0.3–0.5 log units higher than pyrrolidine (pKₐ ≈ 10.8–11.0) and ~0.5–0.8 log units higher than piperidine (pKₐ ≈ 10.5–10.7) [1]. The increased basicity of the azetidine nitrogen — attributed to reduced solvation of the conjugate acid in the sterically constrained four-membered ring — provides a stronger thermodynamic driving force for salt formation with acids. The hydrochloride salt (CAS 1700260-11-2, MW 160.60) is widely stocked by vendors (Chemscene, Biosynth, ChemicalBook suppliers) and offers improved crystallinity, storage stability, and aqueous solubility compared to the free base . This facilitates preparative HPLC purification using volatile acidic modifiers (e.g., 0.1% TFA or formic acid) and simplifies gravimetric dispensing in parallel synthesis workflows.

Amine Basicity Salt Formation
Class-level inference
Azetidine pKa ~11.3 vs pyrrolidine ~10.9 and piperidine ~10.6
Higher basicity supports robust HCl salt crystallinity and purification
Parent heterocycle values; isoxazole substituent may reduce basicity
Salt selection Formulation development pKₐ-driven purification

Purity Specifications Across Vendors: Procurement Quality

Commercially available purity specifications for 3-(Azetidin-3-yl)-1,2-oxazole range from a minimum of 95% (AKSci, Catalog No. 8953EG) to NLT 97% (MolCore, Product No. MC2H2802) and 98% (Leyan, Product No. 1550941, with the caveat that 'displayed purity represents the入库指导纯度值 and actual purity may vary between batches') . The free base is also listed at 97% purity by MolCore under ISO certification for global pharmaceutical R&D and quality control applications. This spread of 3 percentage points in minimum purity specifications is typical for research-grade heterocyclic building blocks but is narrower than that observed for many piperidine-isoxazole analogs (commonly specified at 95% without a 97–98% tier) . For programs requiring ≥97% purity without additional in-house purification (e.g., direct use in parallel library synthesis or biophysical assays sensitive to impurities), the Leyan and MolCore sources offer a documented advantage.

Vendor Purity Comparison
Cross-study comparable
95% (AKSci) to NLT 97% (MolCore) to 98% (Leyan)
Higher purity tiers reduce repurification needs
Verify per-batch CoA; Leyan purity may vary
Quality assurance Vendor qualification Analytical chemistry

Metabolic Stability: Azetidine vs. Piperidine/Pyrrolidine Isosteres

A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives by Kukreja et al. (2023) demonstrated that intrinsic microsomal clearance (CL_int) remains low (indicating high metabolic stability) across all three saturated N-heterocycle series, with the single exception of the 3,3-difluoroazetidine derivative [1]. This establishes that the azetidine ring is not inherently metabolically labile relative to its five- and six-membered counterparts. Moreover, a drug discovery case study on serotonin-4 partial agonists documented that replacing a piperidine with an azetidine isostere reduced metabolism on the 'left-hand side' of the molecule while maintaining target potency, consistent with findings by Obach et al. (2016) [2]. Although these data are class-level and not derived from 3-(azetidin-3-yl)-1,2-oxazole specifically, they provide a rational basis for prioritizing the azetidine scaffold over piperidine analogs when microsomal stability is a screening criterion in early lead optimization.

Metabolic Stability
Class-level inference
Class-level microsomal data suggest azetidine stability comparable to piperidine; reduced N-dealkylation propensity reported
May reduce metabolic soft spots in lead optimization
No target-specific experimental data; extrapolation requires validation
Drug metabolism Pharmacokinetics Isosteric replacement

3-(Azetidin-3-yl)-1,2-oxazole: Application Scenarios in R&D


Fragment-Based Library Design: High Ligand Efficiency

With a molecular weight of 124.14 g·mol⁻¹, XLogP3 of −0.2, and TPSA of 38.1 Ų, 3-(Azetidin-3-yl)-1,2-oxazole sits within the 'rule-of-three' space (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) recommended for fragment library design [1]. Compared to 3-(piperidin-4-yl)isoxazole (MW 152.19, LogP ~0.5–0.57), the azetidine analog offers a 28 Da MW reduction and a more favorable LogP for aqueous solubility — properties that directly improve ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics when the fragment is elaborated toward a lead [2]. Procurement of this specific building block supports the construction of fragment libraries biased toward CNS drug-like property space, where lower LogP and TPSA < 90 Ų are associated with improved blood–brain barrier penetration [3].

SSTR5 Antagonist Lead Generation via 3-Position Connectivity

The 3-position attachment of azetidine to isoxazole is a defining structural motif in Takeda's spiro azetidine isoxazole SSTR5 antagonists (US9605000B2), a chemotype developed for the treatment of type 2 diabetes mellitus through somatostatin receptor subtype 5 blockade [1]. This patent explicitly claims compounds where the isoxazole–azetidine connectivity at the 3-position is essential for SSTR5 antagonistic activity, and the spirocyclic derivatives demonstrated efficacy in preclinical models of insulin resistance and metabolic syndrome. Using 3-(azetidin-3-yl)-1,2-oxazole as a synthetic intermediate provides direct access to this patented chemical space for hit-to-lead and lead optimization campaigns targeting metabolic disorders, whereas the 5-substituted regioisomer or piperidine analogs would not map onto the claimed pharmacophore without substantial synthetic redesign [2].

Parallel Library Synthesis: Azetidine Nitrogen Functionalization

The secondary amine of the azetidine ring provides a robust synthetic handle for diversification through amide bond formation, sulfonamide synthesis, reductive amination, and N-arylation. The hydrochloride salt (CAS 1700260-11-2), stocked by Biosynth and Chemscene, offers convenient weighing and storage stability (2–8 °C under dry conditions) for automated parallel synthesis platforms [1]. The azetidine nitrogen's enhanced basicity (pKₐ ~11.3 for conjugate acid) relative to piperidine promotes efficient coupling with carboxylic acids under standard HATU/DIPEA or EDC/HOBt conditions without requiring pre-activation of the amine [2]. For library production, the availability of the compound at NLT 97% purity (MolCore) reduces the need for post-synthesis purification of individual library members, as the major impurity source — unreacted building block — is minimized from the outset [3].

Isoxazole Bioisosteres in Kinase and Carbonic Anhydrase Inhibitors

Isoxazole rings are established bioisosteres of ester and amide functionalities, and azetidine–isoxazole hybrids have been explored in carbonic anhydrase inhibition programs: off-DNA screening hits containing azetidine-isoxazole motifs demonstrated confirmed in vitro carbonic anhydrase IX inhibitory activity in a colorimetric assay [1]. Additionally, 3-azetidinyl azaindazole compounds have shown excellent cellular activity against mutant EGFR kinases with in vivo target engagement [2]. While these data derive from elaborated analogs rather than the parent building block, they validate the broader azetidine–azole pharmacophore as productive for kinase and carbonic anhydrase inhibitor design. Procuring 3-(azetidin-3-yl)-1,2-oxazole as a core scaffold enables systematic exploration of substitution vectors at the isoxazole 4- and 5-positions, as well as N-functionalization of the azetidine, to generate focused libraries for these target classes [3].

Application
Selection Property
Validation Focus
Fragment-based library design
Low MW, LogP and TPSA profile
Ligand efficiency and CNS lead-like compliance
SSTR5 antagonist research
3-Position azetidine–isoxazole connectivity
SSTR5 pharmacophore mapping (US9605000B2 context)
Parallel library synthesis
Azetidine basicity and HCl salt form
Amide coupling efficiency and purity consistency
Kinase and carbonic anhydrase inhibitor research
Isoxazole bioisostere scaffold
Target engagement in CA-IX and kinase assay contexts
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